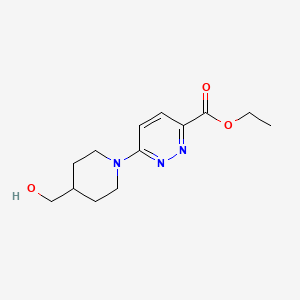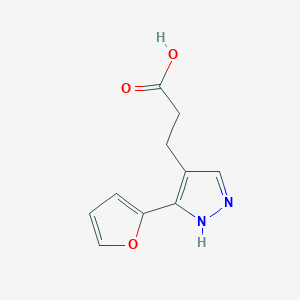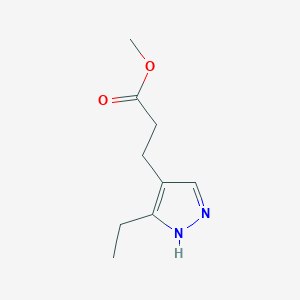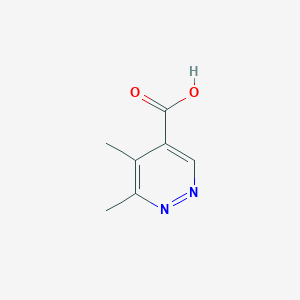
Ethyl 6-(4-(hydroxymethyl)piperidin-1-yl)pyridazine-3-carboxylate
Descripción general
Descripción
Ethyl 6-(4-(hydroxymethyl)piperidin-1-yl)pyridazine-3-carboxylate, also known as 6-HMPPC, is an organic compound with a wide range of applications in scientific research. It is an aromatic heterocyclic compound, consisting of an ethyl group, a pyridazine ring, and a piperidine ring, all connected by a carboxylic acid group. 6-HMPPC has been used in a variety of research studies, including those focused on its biochemical and physiological effects, as well as its potential use in lab experiments.
Aplicaciones Científicas De Investigación
Synthetic Methodologies and Chemical Reactions
Studies have demonstrated the versatility of Ethyl 6-(4-(hydroxymethyl)piperidin-1-yl)pyridazine-3-carboxylate and related compounds in organic synthesis. These compounds serve as key intermediates in the synthesis of complex heterocyclic structures, showcasing the reactivity of such moieties with nucleophilic and electrophilic reagents. For instance, the reaction of ethyl esters with hydrazine hydrate has been explored to yield novel pyrazole and pyridine derivatives, indicating the potential for structural diversity and complexity in synthetic chemistry applications (Harb et al., 1989).
Biological Activity Evaluation
Several studies have focused on evaluating the biological activities of compounds derived from or related to this compound. For example, the synthesis and antimicrobial activity evaluation of triazol-3-one derivatives highlight the potential medicinal chemistry applications of these compounds. These derivatives have been screened for their activity against various microorganisms, showing promising results compared to standard treatments (Fandaklı et al., 2012).
Pharmacological Screening
Another area of interest is the pharmacological screening of pyridine derivatives for analgesic and antiparkinsonian activities. These studies suggest that the structural modifications of ethyl esters can lead to significant biological activities, underscoring the importance of these compounds in the development of new therapeutic agents (Amr et al., 2008).
Direcciones Futuras
Given the lack of specific information on Ethyl 6-(4-(hydroxymethyl)piperidin-1-yl)pyridazine-3-carboxylate, future research could focus on its synthesis, characterization, and potential applications. It may also be interesting to explore its biological activity, given the known biological activities of related piperidine derivatives .
Mecanismo De Acción
Target of Action
Similar compounds have been evaluated for their anti-tubercular activity againstMycobacterium tuberculosis H37Ra .
Mode of Action
It’s worth noting that similar compounds have shown significant activity against mycobacterium tuberculosis h37ra .
Biochemical Pathways
Related compounds have been found to exhibit anti-tubercular activity, suggesting they may interfere with the biochemical pathways of mycobacterium tuberculosis .
Result of Action
Similar compounds have shown significant inhibitory concentrations against mycobacterium tuberculosis h37ra .
Propiedades
IUPAC Name |
ethyl 6-[4-(hydroxymethyl)piperidin-1-yl]pyridazine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3/c1-2-19-13(18)11-3-4-12(15-14-11)16-7-5-10(9-17)6-8-16/h3-4,10,17H,2,5-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXLKNRKFMXLBLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN=C(C=C1)N2CCC(CC2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















